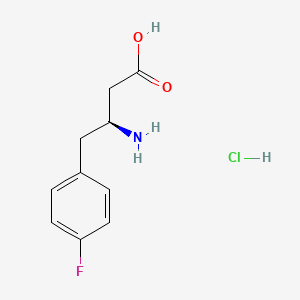

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a chemical compound known for its role as a GABA B receptor agonist. This compound is a derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. It is closely related to other GABA analogues such as baclofen and phenibut .

Méthodes De Préparation

The synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoro-β-phenylethylamine, which undergoes further reactions to yield the final product. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Analyse Des Réactions Chimiques

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the phenyl ring. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its effects on GABA B receptors to understand its potential therapeutic uses.

Medicine: Although not marketed, it is investigated for its potential use in treating neurological disorders.

Mécanisme D'action

The compound exerts its effects by acting as an agonist at GABA B receptors. This interaction leads to the inhibition of neurotransmitter release, resulting in sedative and anxiolytic effects. The molecular targets involved include the GABA B receptor subunits, which modulate the activity of downstream signaling pathways .

Comparaison Avec Des Composés Similaires

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is similar to other GABA analogues such as:

Baclofen: A GABA B receptor agonist used to treat spasticity.

Phenibut: Another GABA B receptor agonist with anxiolytic and nootropic effects.

Tolibut: A GABA analogue with similar pharmacological properties. What sets this compound apart is its specific fluorine substitution, which can influence its binding affinity and potency at GABA B receptors.

Activité Biologique

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a compound with significant biological activity, particularly in the context of neurological and metabolic disorders. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of baclofen, a known GABA_B receptor agonist. The presence of the fluorine atom in its structure enhances its binding affinity to biological targets, which can lead to improved pharmacokinetic properties. The compound's molecular formula is with a molecular weight of approximately 239.68 g/mol.

The primary mechanism of action for this compound involves:

- GABA_B Receptor Agonism : This compound mimics GABA's action by binding to GABA_B receptors, leading to increased inhibitory neurotransmission. This interaction decreases neuronal excitability, resulting in effects such as sedation and anxiolysis.

- Enzyme Inhibition : It has been studied as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control, making it relevant for diabetes treatment .

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Neuroprotective Studies

A study evaluated the neuroprotective effects of this compound in models of neuronal injury. Results indicated that treatment with the compound significantly reduced neuronal death and improved functional recovery in animal models.

2. DPP-IV Inhibition

In preclinical trials, this compound was tested for its DPP-IV inhibitory activity. It demonstrated effective inhibition comparable to existing DPP-IV inhibitors used in diabetes therapy, suggesting its potential as a therapeutic agent for managing type 2 diabetes .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Key Activity |

|---|---|---|

| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl | GABA_B receptor agonist | Neuroprotection, anxiolytic effects |

| Baclofen | GABA_B receptor agonist | Muscle relaxation, anti-spasticity |

| Sitagliptin | DPP-IV inhibitor | Glycemic control in diabetes |

Propriétés

IUPAC Name |

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJJUEQWIMCTAA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375835 | |

| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270596-53-7 | |

| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.